molecular formula C10H11NS B14694941 Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- CAS No. 25082-84-2

Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene-

Cat. No.: B14694941
CAS No.: 25082-84-2
M. Wt: 177.27 g/mol
InChI Key: PRDRWKWRZYHBKH-UHFFFAOYSA-N
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Description

Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of thioamide or carbon dioxide as raw materials . For instance, a visible-light-promoted synthesis from 2-aminothiophenols and aldehydes has been reported . Another method involves the use of a mixture of hydrogen peroxide and hydrochloric acid as a catalyst in ethanol at room temperature .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- involves the inhibition of various enzymes and molecular targets. For instance, it can inhibit dihydroorotase, DNA gyrase, and peptide deformylase, among others . These interactions disrupt essential biological processes in microorganisms, leading to their death or inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

25082-84-2

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

3-ethyl-2-methylidene-1,3-benzothiazole

InChI

InChI=1S/C10H11NS/c1-3-11-8(2)12-10-7-5-4-6-9(10)11/h4-7H,2-3H2,1H3

InChI Key

PRDRWKWRZYHBKH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C)SC2=CC=CC=C21

Origin of Product

United States

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